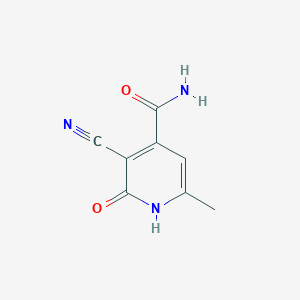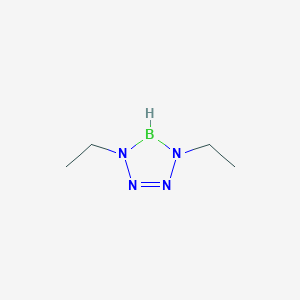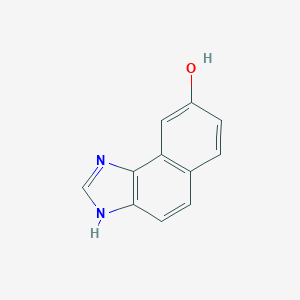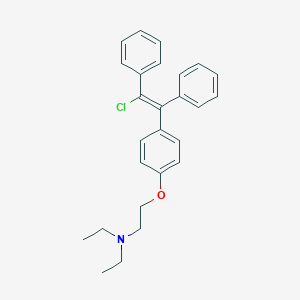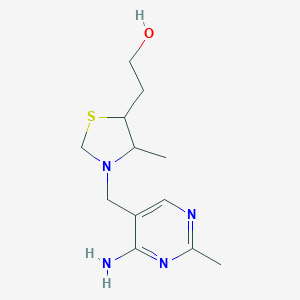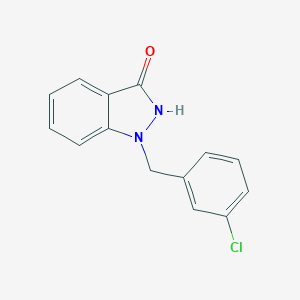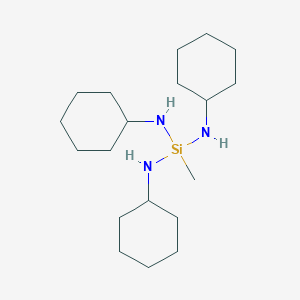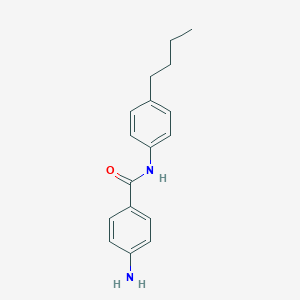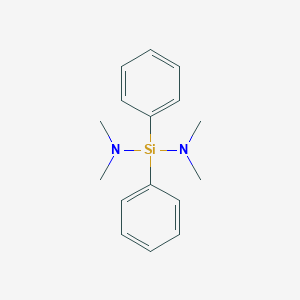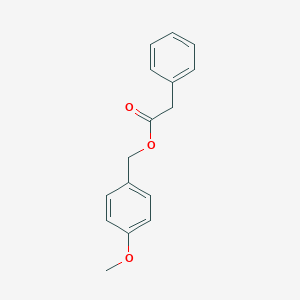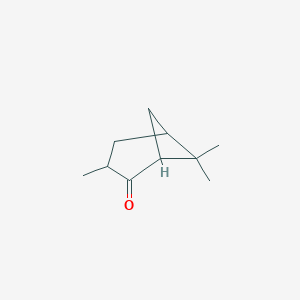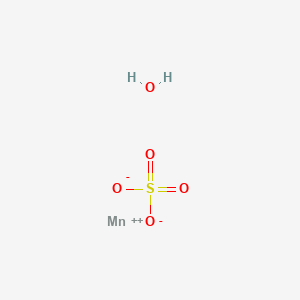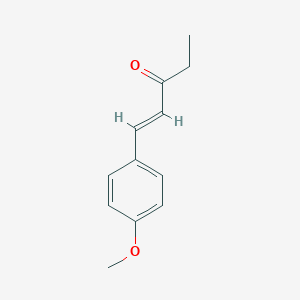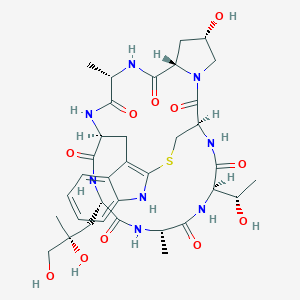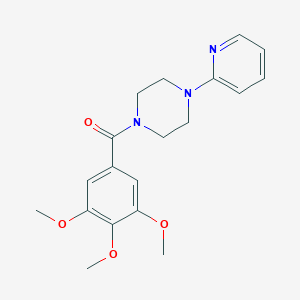
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as PPTMK, is a chemical compound that has been subject to scientific research due to its potential applications in medicine. PPTMK is a ketone that belongs to the class of piperazine derivatives, and it has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
Nishikawa et al. (1989) synthesized a series of acrylamide derivatives, including compounds related to 4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, and found several of these compounds to exhibit potent antiallergic activities. They demonstrated inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, suggesting potential use in allergy treatment (Nishikawa et al., 1989).
Synthesis of Analogs
Saleh et al. (1994) demonstrated the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines as analogs of both quinolizidine and piperazine drugs, highlighting the versatility of amino ketone structures related to 4-(2-Pyridyl)piperazinyl compounds (Saleh et al., 1994).
Solid Phase Synthesis
Hird et al. (1997) explored the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, demonstrating the utility of piperazine in attaching ketones for synthesis, which could include derivatives of 4-(2-Pyridyl)piperazinyl compounds (Hird et al., 1997).
Mass Spectrometric Studies
Herzig et al. (1977) conducted mass spectrometric investigations of phenyl-pyridyl-ketones, providing insights into the fragmentation patterns of compounds structurally related to 4-(2-Pyridyl)piperazinyl ketones (Herzig et al., 1977).
Reactivity in Metal Chemistry
Papaefstathiou et al. (2001) studied the reactivity of di-2-pyridyl ketone with Ni(O2CMe)(2).4H2O, leading to insights into the use of pyridyl ketones in the formation of high-spin molecules, potentially applicable to materials science and magnetism research (Papaefstathiou et al., 2001).
Enantioselective Alkynylation
Tanaka et al. (2010) investigated the enantioselective alkynylation of ketones with trimethoxysilylalkynes, demonstrating the potential for synthesizing chiral tertiary propargylic alcohols from acetylpyridine, relevant to the field of asymmetric synthesis (Tanaka et al., 2010).
Synthesis of Piperazine Derivatives
Qiao et al. (2011) used piperazine-based derivatives for peptide carboxyl group derivatization, enhancing signal detection in mass spectrometry. This research demonstrates the potential use of piperazine derivatives, like 4-(2-Pyridyl)piperazinyl ketones, in proteomics and analytical chemistry (Qiao et al., 2011).
Eigenschaften
CAS-Nummer |
17766-77-7 |
|---|---|
Produktname |
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(4-pyridin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-12-14(13-16(25-2)18(15)26-3)19(23)22-10-8-21(9-11-22)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
FCSIXXHVPJCRTN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Andere CAS-Nummern |
17766-77-7 |
Löslichkeit |
53.6 [ug/mL] |
Synonyme |
1-(2-Pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



